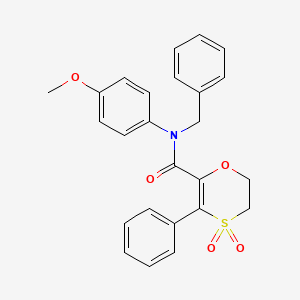![molecular formula C19H26N2O3S B15106543 N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide](/img/structure/B15106543.png)
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with butyl, dimethyl, phenylsulfonyl, and propanamide groups
Métodos De Preparación
The synthesis of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Hydrolysis: The amide group in the compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. Additionally, the compound may interact with signaling pathways, affecting cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide can be compared with other pyrrole derivatives that possess similar structural features. Some of these compounds include:
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]acetamide: This compound differs by having an acetamide group instead of a propanamide group.
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]butanamide: This compound has a butanamide group instead of a propanamide group.
N-[1-butyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]methanamide: This compound has a methanamide group instead of a propanamide group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C19H26N2O3S |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
N-[3-(benzenesulfonyl)-1-butyl-4,5-dimethylpyrrol-2-yl]propanamide |
InChI |
InChI=1S/C19H26N2O3S/c1-5-7-13-21-15(4)14(3)18(19(21)20-17(22)6-2)25(23,24)16-11-9-8-10-12-16/h8-12H,5-7,13H2,1-4H3,(H,20,22) |
Clave InChI |
JMVHWSUKOBPEPZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C(=C1NC(=O)CC)S(=O)(=O)C2=CC=CC=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B15106462.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B15106470.png)

![2-(4-Fluorophenyl)-4-[({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)methyl]-1,3-thiazole](/img/structure/B15106491.png)

![2-[(5Z)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide](/img/structure/B15106510.png)
![2-(6-bromo-1H-indol-1-yl)-1-[4-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B15106518.png)

![Methyl 2-[(4-tert-butylbenzoyl)amino]acetate](/img/structure/B15106531.png)
![8-[4-(1H-pyrrol-1-yl)benzoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B15106538.png)
![(4E)-5-(furan-2-yl)-4-(hydroxy{4-[(3-methylbenzyl)oxy]phenyl}methylidene)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B15106547.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-(4-propanoylphenoxy)acetamide](/img/structure/B15106554.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15106561.png)

